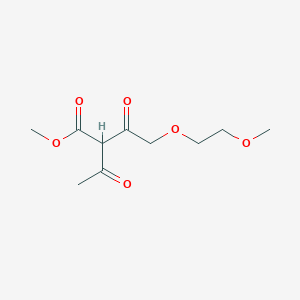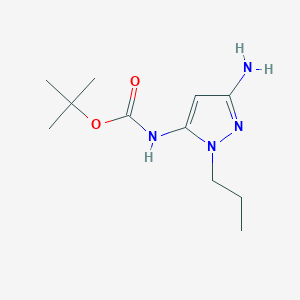
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photolysis Research
Methyl 2-chloro-3-oxobutanoate, similar in structure to Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate, was studied for its photolysis properties. The study by Enev et al. (1987) explored the photolysis process, yielding various products and suggesting the involvement of homolytic cleavage and α-elimination steps in the reaction (Enev, Petkov, Markova, & Markov, 1987).
Synthesis of Flavor Compounds
The compound has been utilized in synthesizing substances used in food flavoring. For example, Stach et al. (1987) reported the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid starting from methyl 2-hydeoxy-3-butenoate, a compound closely related to Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate (Stach, Huggenberg, & Hesse, 1987).
Intermediate in Chemical Synthesis
The compound has been identified as an intermediate in several chemical syntheses. Reissig, Reichelt, & Kunz (2003) discussed its role in the methoxycarbonylmethylation of aldehydes via siloxycyclopropanes, leading to the production of methyl 3,3-dimethyl-4-oxobutanoate (Reissig, Reichelt, & Kunz, 2003).
Biosynthesis Research
The compound's derivatives have been studied in biosynthesis. Billington, Golding, & Primrose (1979) explored 4-methylthio-2-oxobutanoate, a derivative, as an intermediate in the biosynthesis of ethylene from methionine in bacterial cultures (Billington, Golding, & Primrose, 1979).
Organic Chemistry Applications
In organic chemistry, the compound and its derivatives have been employed in various syntheses. Naveen et al. (2021) demonstrated its use in synthesizing pyrazole derivatives with potential applications in medicinal chemistry (Naveen et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)9(10(13)15-3)8(12)6-16-5-4-14-2/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJMBBTQVVKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)


![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)


